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Compound of Interest

Compound Name:
N,3,5-Trimethoxy-N-

methylbenzamide

CAS No.: 155586-39-3

Cat. No.: B141003

Get Quote

Executive Summary & Strategic Value
This guide details the synthesis of N,3,5-Trimethoxy-N-methylbenzamide, a critical Weinreb

amide intermediate.[1] This scaffold is widely used in medicinal chemistry for the controlled

synthesis of resveratrol analogs, polyketides, and aryl ketones.

Unlike standard amides, this Weinreb amide allows for the nucleophilic addition of Grignard or

organolithium reagents to form ketones without over-addition to tertiary alcohols. This

selectivity is governed by the formation of a stable 5-membered metal-chelated intermediate

(see Section 3).[1]
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Figure 1: General synthetic workflow for the target Weinreb amide.

Critical Process Parameters (CPP)
To ensure reproducibility and high yield, the following parameters must be strictly controlled:

Parameter Specification Scientific Rationale

Moisture Control Anhydrous (<0.05% H₂O)

Acid chlorides hydrolyze

rapidly.[1] The amine

hydrochloride is hygroscopic;

dry before use.

Stoichiometry Base:Amine Ratio ≥ 2.2:1

N,O-dimethylhydroxylamine is

supplied as an HCl salt.[1] 1

eq of base neutralizes the salt;

>1 eq is required to scavenge

the HCl generated during

coupling.

Temperature 0°C (Addition) → 23°C

Controls the exotherm of acid

chloride formation and the

subsequent amidation,

preventing side-product

formation.[1]

Quenching Sat. NaHCO₃

Essential to remove unreacted

acid and neutralize excess HCl

without hydrolyzing the newly

formed amide.

Mechanistic Insight: The "Weinreb" Advantage
Understanding why we synthesize this molecule is crucial for downstream applications. The

stability of this amide against over-addition is due to the "Stable Tetrahedral Intermediate."[2]
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Figure 2: The chelation model preventing over-addition. The Mg atom bridges the carbonyl

oxygen and the N-methoxy oxygen, locking the molecule until hydrolysis.

Experimental Protocol: The Acid Chloride Route
(Recommended)
This method is selected for its robustness on both gram and decagram scales. It avoids the

purification difficulties often associated with coupling agents like DCC.

Materials
Substrate: 3,5-Dimethoxybenzoic acid (1.0 equiv)

Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]

Activator: Oxalyl chloride (1.3 equiv)[3]

Catalyst: DMF (Dimethylformamide) (2-3 drops)[1]

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a

nitrogen inlet.
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Solvation: Charge 3,5-dimethoxybenzoic acid (e.g., 5.0 g, 27.4 mmol) and anhydrous DCM

(50 mL). The acid may not fully dissolve initially.

Catalysis: Add catalytic DMF (3 drops). Note: DMF acts as a nucleophilic catalyst to form the

Vilsmeier-Haack type intermediate, drastically accelerating the reaction.

Chlorination: Cool to 0°C. Add Oxalyl chloride (3.05 mL, 35.6 mmol) dropwise over 15

minutes.

Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure proper venting.[1]

Completion: Warm to room temperature (RT) and stir for 2 hours. The solution should

become clear yellow.

Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced

pressure. Redissolve the crude acid chloride in fresh anhydrous DCM (30 mL).

Phase 2: Amidation (Coupling)
Preparation of Amine: In a separate flask, suspend N,O-dimethylhydroxylamine HCl (3.2 g,

32.9 mmol) in DCM (40 mL). Add TEA (11.5 mL, 82.2 mmol) and cool to 0°C.

Coupling: Add the solution of crude acid chloride (from Phase 1) dropwise to the amine/base

mixture at 0°C via a cannula or pressure-equalizing dropping funnel.

Reaction: Allow the mixture to warm to RT and stir for 4 hours.

Monitoring: Check TLC (Hexane:EtOAc 1:1). The acid spot (baseline) should disappear;

the product spot (Rf ~0.4) should appear.

Phase 3: Workup & Purification[1][4]
Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ (100 mL). Stir for 15

minutes.

Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).

Wash: Wash combined organics with 1M HCl (50 mL) to remove excess TEA and unreacted

hydroxylamine, followed by Brine (50 mL).
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Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo.

Purification: The crude product is often >95% pure. If necessary, purify via flash

chromatography (SiO₂, Gradient 0→40% EtOAc in Hexanes).

Alternative Protocol: One-Pot CDI Method (Green
Chemistry)[1]
Use this method if handling Oxalyl Chloride is restricted or for smaller bench-scale batches

(<1g).[1]

Dissolve 3,5-dimethoxybenzoic acid (1.0 equiv) in anhydrous DCM or THF.[1]

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in one portion.

Observation: CO₂ evolution.[5] Stir for 1 hour at RT to form the Acyl-Imidazole

intermediate.

Add N,O-Dimethylhydroxylamine HCl (1.1 equiv). Note: No exogenous base is strictly

required as the imidazole released acts as a base, but adding 1.0 eq of TEA accelerates the

reaction.

Stir overnight. Work up as described in Protocol 1.

Quality Control & Characterization
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Test Expected Result Interpretation

Appearance
Colorless to pale yellow

oil/solid

Dark orange indicates

oxidation or residual amine.[1]

1H NMR (CDCl₃) δ 3.5-3.6 (s, 3H, N-OCH₃)
Characteristic Weinreb

methoxy peak.[1]

δ 3.3 (s, 3H, N-CH₃)
Characteristic N-methyl peak.

[1]

δ 3.8 (s, 6H, Ar-OCH₃)
Ring methoxy groups (3,5-

position).[1]

δ 6.5-6.7 (m, 3H, Ar-H)
Aromatic protons (typically a

doublet and triplet pattern).[1]

HPLC Purity >98% (254 nm)

Main peak.[1] Impurities

usually benzoic acid

(hydrolysis).

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield Hydrolysis of Acid Chloride

Ensure DCM is anhydrous.

Limit exposure of crude acid

chloride to air during the

transfer step.

Solid Precipitate in Reaction TEA·HCl Salts

This is normal.[1] Do not filter

during the reaction; the salts

will dissolve during the

aqueous workup.

Product contains Acid Incomplete Coupling

Wash the organic layer

thoroughly with Sat.[1]

NaHCO₃. If acid persists, the

coupling stalled; check reagent

quality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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